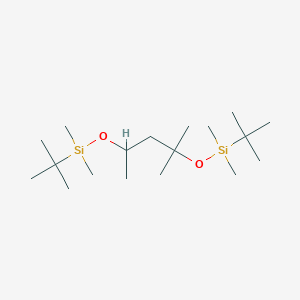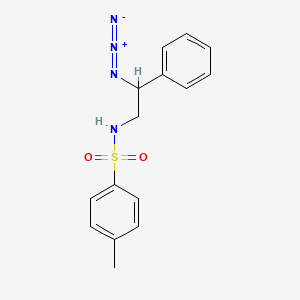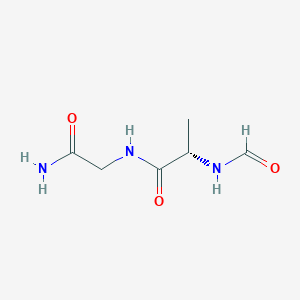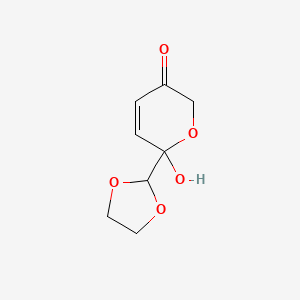![molecular formula C14H19O4P B15163934 Phosphonic acid, [3-(phenylmethoxy)-1-propynyl]-, diethyl ester CAS No. 194038-05-6](/img/structure/B15163934.png)
Phosphonic acid, [3-(phenylmethoxy)-1-propynyl]-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, [3-(phenylmethoxy)-1-propynyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid functional group. This compound is notable for its structural complexity, which includes a phenylmethoxy group and a propynyl group attached to the phosphorus atom. The compound’s unique structure imparts specific chemical properties that make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphonic acid, [3-(phenylmethoxy)-1-propynyl]-, diethyl ester can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 3-(phenylmethoxy)-1-propyne under controlled conditions. This reaction typically requires a catalyst, such as a base, to facilitate the formation of the desired ester. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In industrial settings, the production of phosphonic acid esters often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and product purity. The use of microwave-assisted synthesis has also been explored to accelerate the reaction rates and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, [3-(phenylmethoxy)-1-propynyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce alcohols or other reduced compounds.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, [3-(phenylmethoxy)-1-propynyl]-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s ability to chelate metal ions makes it useful in biochemical studies and as a potential therapeutic agent.
Medicine: Phosphonic acid derivatives are explored for their antimicrobial and antiviral properties.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of phosphonic acid, [3-(phenylmethoxy)-1-propynyl]-, diethyl ester involves its ability to interact with various molecular targets. The compound can chelate metal ions, affecting enzymatic activities and other biochemical processes. Its unique structure allows it to participate in specific binding interactions, influencing pathways related to its biological and chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphoric acid esters: These compounds have similar ester functional groups but differ in their oxidation states and reactivity.
Phosphinic acid derivatives: These compounds have a different arrangement of phosphorus and oxygen atoms, leading to distinct chemical properties.
Phosphonates: These compounds share the phosphonic acid functional group but may have different substituents attached to the phosphorus atom
Uniqueness
Phosphonic acid, [3-(phenylmethoxy)-1-propynyl]-, diethyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Eigenschaften
CAS-Nummer |
194038-05-6 |
|---|---|
Molekularformel |
C14H19O4P |
Molekulargewicht |
282.27 g/mol |
IUPAC-Name |
3-diethoxyphosphorylprop-2-ynoxymethylbenzene |
InChI |
InChI=1S/C14H19O4P/c1-3-17-19(15,18-4-2)12-8-11-16-13-14-9-6-5-7-10-14/h5-7,9-10H,3-4,11,13H2,1-2H3 |
InChI-Schlüssel |
YXZBBEZCGSUGEN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C#CCOCC1=CC=CC=C1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(But-3-en-1-yl)oxy]-6,6-dimethylhept-1-ene](/img/structure/B15163873.png)

![({[1-(Butylsulfanyl)-2,2-difluoroethenyl]sulfanyl}methyl)benzene](/img/structure/B15163891.png)
![Cyanamide, (12-oxobenz[a]anthracen-7(12H)-ylidene)-](/img/structure/B15163895.png)


![4,4'-[(E)-Diazenediyl]bis(3,5-dichloro-1,2-thiazole)](/img/structure/B15163909.png)

![4-Phenyl-1-[(1E)-3-(pyridine-4-carbonyl)triaz-1-en-1-yl]but-3-en-2-one](/img/structure/B15163919.png)

![5-Methoxy-4-methyl-2H-[1]benzofuro[2,3-h][1]benzopyran-2-one](/img/structure/B15163928.png)
![3-[[5-(3-Nitrophenyl)furan-2-yl]methylidene]pentane-2,4-dione](/img/structure/B15163939.png)

